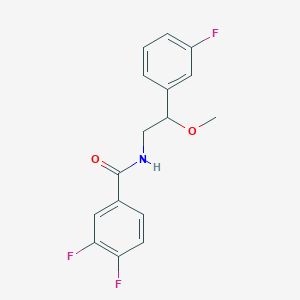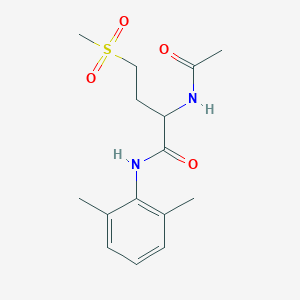![molecular formula C16H11N3S B2478744 4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile CAS No. 701920-29-8](/img/structure/B2478744.png)
4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(Quinoxalin-2-ylsulfanyl)methyl]benzonitrile” is a chemical compound with the molecular formula C16H11N3S . It is related to quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Quinoxaline derivatives have been used in recyclable heterogeneous catalytic reactions for direct C–H functionalisation .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
A study highlighted the design, synthesis, and evaluation of compounds, including quinoxaline derivatives, that showed significant anti-inflammatory properties. Specifically, a compound demonstrated notable anti-inflammatory effects in an in vivo rat model, suggesting its potential as an anti-inflammatory agent (Smits et al., 2008).
Antibacterial Activities
Another research explored methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, including quinoxaline compounds, for their antibacterial activity. Some of these derivatives showed potent inhibitory activity against various bacterial strains, indicating their potential as antibacterial agents (Murthy et al., 2011).
Anticancer Activity
Quinoxaline derivatives were also studied for their anticancer activity. A series of new quinoxaline derivatives were synthesized and tested against cancer cell lines, with several compounds showing inhibitory action on cancer cells. This suggests a potential role of quinoxaline compounds in cancer treatment (El Rayes et al., 2022).
Antimicrobial Activity
The antimicrobial activity of quinoxaline derivatives was studied, demonstrating their potential as new drugs for antimicrobial chemotherapy. These compounds showed promising antimicrobial activities against various bacterial and yeast strains, indicating their effectiveness in this field (Vieira et al., 2014).
Synthesis and Application in Novel Drugs
Research on the synthesis of novel azo-Sulpha drugs based on quinoxaline-2-one and/or quinoxaline-2-thione revealed their potential in developing new antibacterial and antifungal agents. This suggests the adaptability of quinoxaline compounds in synthesizing new pharmaceuticals (Awad, 2007).
Direcciones Futuras
Quinoxaline and its derivatives have attracted great interest due to their wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . Future research may focus on the development of green and sustainable heterogeneous reaction methods for quinoxaline derivatives .
Propiedades
IUPAC Name |
4-(quinoxalin-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c17-9-12-5-7-13(8-6-12)11-20-16-10-18-14-3-1-2-4-15(14)19-16/h1-8,10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGUCIRGUSHSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2478661.png)
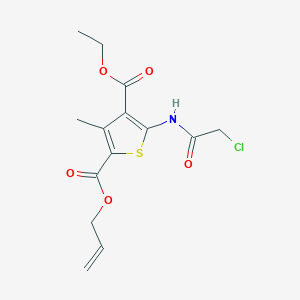
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2478666.png)
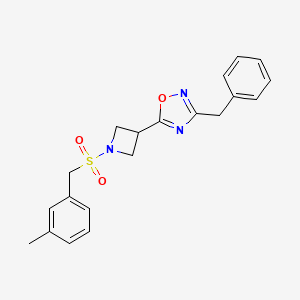
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide;hydrochloride](/img/structure/B2478668.png)
![N-[[3-(2-Methoxyethoxy)phenyl]methyl]-N-[(2-methylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2478669.png)
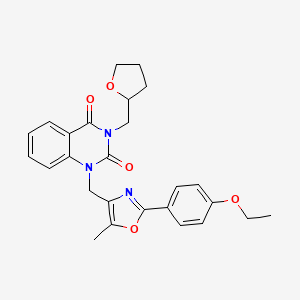
![4-ethoxy-3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2478672.png)

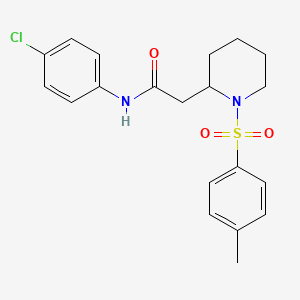
![3-(3-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2478675.png)
